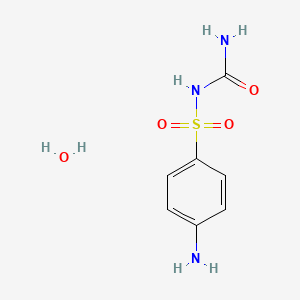

(4-Aminobenzenesulfonyl)urea hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

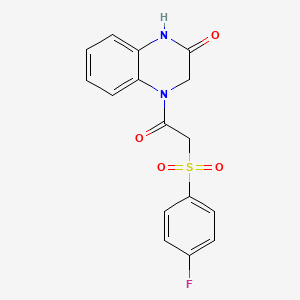

“(4-Aminobenzenesulfonyl)urea hydrate” is a chemical compound with the molecular formula C7H11N3O4S . It is also known as “AURORA 2474” and is not classified as a hazardous compound .

Synthesis Analysis

The synthesis of similar sulfonylurea derivatives has been reported in the literature . The targeted sulfonylurea analogs were prepared in a straightforward manner by nucleophilic addition of aryl-sulfonyl hydrazine derivatives to alkyl- or aryl-isocyanates to give the corresponding sulfonylureas .Molecular Structure Analysis

The molecular structure of “(4-Aminobenzenesulfonyl)urea hydrate” can be analyzed using various techniques such as X-ray diffraction, spectroscopic methods (like solid-state nuclear magnetic resonance spectroscopy, Fourier-transformed infrared spectroscopy, Raman spectroscopy), thermal methods (like differential scanning calorimetry, thermogravimetric analysis), and computational methods (like molecular mechanics, Quantum Mechanics, molecular dynamics) .Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-Aminobenzenesulfonyl)urea hydrate” can be analyzed using various techniques. For instance, sulfanilic acid, a structurally similar compound, is an off-white solid and a zwitterion, which explains its high melting point .Wissenschaftliche Forschungsanwendungen

Chromogenic Detection Systems

One significant application of (4-Aminobenzenesulfonyl)urea hydrate derivatives is in the development of chromogenic detection systems for the assay of uric acid in biological fluids. The enzymatic oxidation of uric acid, coupled with a chromogenic system involving 3,5-dichloro-2-hydroxybenzenesulfonic acid and 4-aminophenazone, offers a direct, reliable, and simple method suitable for both manual and automated procedures. This approach addresses the disadvantages of previous assays, such as the need for serum blanks and long incubation times, thereby facilitating more efficient clinical chemistry analyses (Fossati, Prencipe, & Berti, 2010).

Synthesis of Ureas from Carboxylic Acids

Another application is demonstrated through the ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement, which provides an efficient route for the synthesis of ureas from carboxylic acids. This method shows good yields without racemization under mild conditions and highlights the versatility of (4-Aminobenzenesulfonyl)urea hydrate derivatives in synthetic organic chemistry. The environmental friendliness and cost-effectiveness of this method are noted due to the recyclability of byproducts, contributing to greener chemical processes (Thalluri, Manne, Dev, & Mandal, 2014).

Environmental Applications

In environmental science, a novel Pannonibacter sp. strain W1 capable of degrading 4-Aminobenzenesulfonate as a sole carbon, energy, nitrogen, and sulfur source was isolated. This discovery is significant for wastewater treatment, where 4-Aminobenzenesulfonate is a common intermediate of sulfonated azo dyes. The ability of strain W1 to completely degrade 4-Aminobenzenesulfonate and reduce total organic carbon (TOC) suggests its potential for bioaugmentation in treating industrial effluents containing sulfonated compounds (Wang, Zhang, Zhou, & Zhang, 2009).

Antimicrobial and Cytotoxic Activity

Research on the design and synthesis of 3-aminobenzenesulfonamide derivatives, incorporating (4-Aminobenzenesulfonyl)urea hydrate, revealed their potential in antimicrobial and cytotoxic applications. These compounds, particularly those with ureas and thioureas, displayed minimal antibacterial activity but notable anti-candidal and cytotoxic effects against brine shrimp. Such findings underscore the therapeutic potential of (4-Aminobenzenesulfonyl)urea hydrate derivatives in developing new antimicrobial and anticancer agents (Qandil, Hassan, & Al-Jeaidi, 2010).

Zukünftige Richtungen

The future directions for research on “(4-Aminobenzenesulfonyl)urea hydrate” and similar compounds could involve the development of novel, environmentally friendly, and cost-effective technologies for ammonia emission mitigation . Additionally, the exploration of their potential applications in high-energy-storage devices could be another promising direction .

Eigenschaften

IUPAC Name |

(4-aminophenyl)sulfonylurea;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3S.H2O/c8-5-1-3-6(4-2-5)14(12,13)10-7(9)11;/h1-4H,8H2,(H3,9,10,11);1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBZJEZSNCRFKHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC(=O)N.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Aminobenzenesulfonyl)urea hydrate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzyloxy)-N-({[2,2'-bifuran]-5-yl}methyl)acetamide](/img/structure/B2798532.png)

![N-{4-methoxy-6-[4-(2-propynyloxy)phenoxy]-1,3,5-triazin-2-yl}-N,N-dimethylamine](/img/structure/B2798533.png)

![(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2798538.png)

![N-(3-chloro-4-methylphenyl)-2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2798545.png)

![Ethyl 4-phenyl-3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2798547.png)

![N-[3-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]propyl]furan-2-carboxamide](/img/structure/B2798549.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitropyrimidine-4,6-diamine](/img/structure/B2798551.png)